molecular formula C11H6F5N B13141192 2-(Difluoromethyl)-7-(trifluoromethyl)quinoline

2-(Difluoromethyl)-7-(trifluoromethyl)quinoline

Cat. No.: B13141192
M. Wt: 247.16 g/mol
InChI Key: SOQZQFWYQZFZLI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both difluoromethyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-(Difluoromethyl)-7-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 7-(Trifluoromethyl)quinoline
  • 2-(Difluoromethyl)quinoline

Uniqueness

2-(Difluoromethyl)-7-(trifluoromethyl)quinoline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H6F5N

Molecular Weight

247.16 g/mol

IUPAC Name

2-(difluoromethyl)-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H6F5N/c12-10(13)8-4-2-6-1-3-7(11(14,15)16)5-9(6)17-8/h1-5,10H

InChI Key

SOQZQFWYQZFZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)F)C(F)(F)F

Origin of Product

United States

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